2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene
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Overview
Description
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H2BrF7 and a molecular weight of 274.96 g/mol . This compound is characterized by the presence of bromine and multiple fluorine atoms, making it a valuable reagent in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene typically involves the bromination of fluorinated alkenes. One common method is the addition of bromine to 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or methanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted alkenes or ethers.
Elimination Reactions: Formation of alkenes with varying degrees of fluorination.
Oxidation and Reduction: Formation of alcohols, ketones, or other functionalized products.
Scientific Research Applications
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex fluorinated compounds.
Biology: In the study of enzyme mechanisms and protein interactions involving fluorinated substrates.
Medicine: Potential use in the development of fluorinated pharmaceuticals and diagnostic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene involves its reactivity with various nucleophiles and bases. The presence of multiple fluorine atoms increases the compound’s electrophilicity, making it highly reactive towards nucleophilic attack . The bromine atom serves as a good leaving group, facilitating substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-α,α,α-trifluorotoluene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is unique due to its high degree of fluorination and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it valuable in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZDAJOBBXUHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(C(F)(F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371331 |
Source
|
Record name | 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234443-24-4 |
Source
|
Record name | 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234443-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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